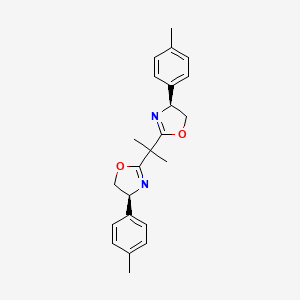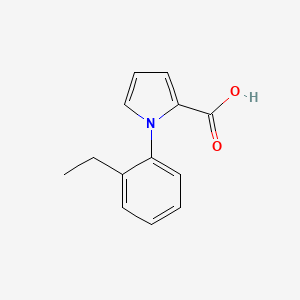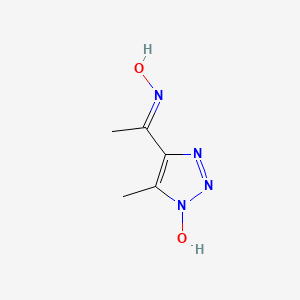
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime typically involves the use of “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecular building blocks . One common method involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The subsequent introduction of the oxime group can be achieved through the reaction of the triazole intermediate with hydroxylamine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of triazole derivatives .
Scientific Research Applications
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The triazole ring can also interact with various receptors and proteins, modulating their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties but lacking the oxime group.
1-(1H-1,2,3-Triazol-4-yl)ethanone: Similar structure but without the hydroxy and oxime groups.
1-(1-Hydroxy-1H-1,2,3-triazol-4-yl)ethanone: Lacks the methyl group present in 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime.
Uniqueness
This compound is unique due to the presence of both the hydroxy and oxime groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(NE)-N-[1-(1-hydroxy-5-methyltriazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H8N4O2/c1-3(7-10)5-4(2)9(11)8-6-5/h10-11H,1-2H3/b7-3+ |
InChI Key |
MPLJJBBVGJQEKX-XVNBXDOJSA-N |
Isomeric SMILES |
CC1=C(N=NN1O)/C(=N/O)/C |
Canonical SMILES |
CC1=C(N=NN1O)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)

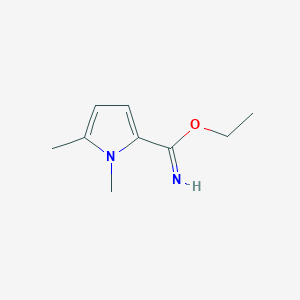
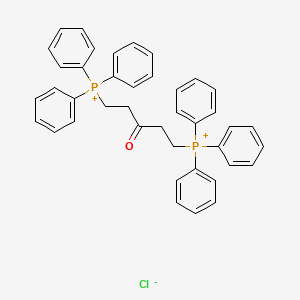
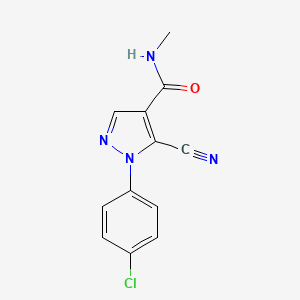
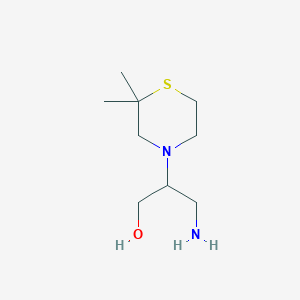
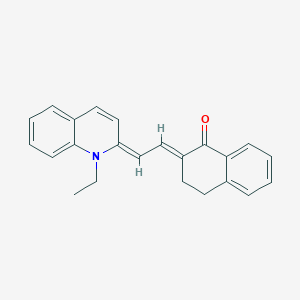
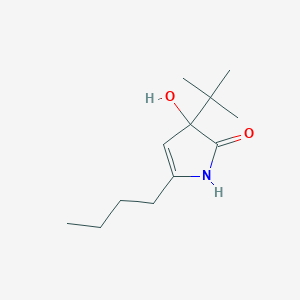
![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)
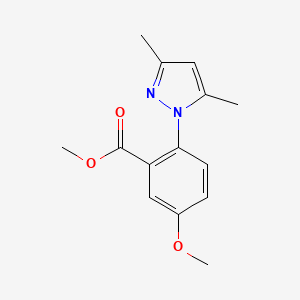
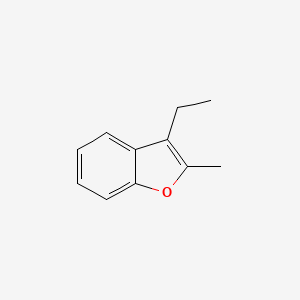
![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
